3-Phenothiazinesulfonamide, N,N-dimethyl-
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Overview
Description
3-Phenothiazinesulfonamide, N,N-dimethyl-: is a chemical compound with the IUPAC name N,N-dimethyl-10H-phenothiazine-3-sulfonamide . This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities. Phenothiazine derivatives have been widely studied for their applications in medicine, particularly as antipsychotic and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenothiazinesulfonamide, N,N-dimethyl- typically involves the reaction of phenothiazine with sulfonyl chlorides under basic conditions. The process can be summarized as follows:
Starting Material: Phenothiazine
Reagents: Sulfonyl chloride (e.g., methanesulfonyl chloride), N,N-dimethylamine
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., dichloromethane)
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Phenothiazinesulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated phenothiazine derivatives
Scientific Research Applications
Chemistry: 3-Phenothiazinesulfonamide, N,N-dimethyl- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine: Phenothiazine derivatives, including 3-Phenothiazinesulfonamide, N,N-dimethyl-, are investigated for their potential use as antipsychotic agents. They interact with neurotransmitter receptors in the brain, which can help manage symptoms of psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various applications in the textile and printing industries .
Mechanism of Action
The mechanism of action of 3-Phenothiazinesulfonamide, N,N-dimethyl- involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death . In the context of its potential antipsychotic effects, the compound interacts with dopamine receptors in the brain, modulating neurotransmitter activity and alleviating symptoms of psychosis .
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Phenothiazine: The parent compound with diverse pharmacological activities.
Uniqueness: 3-Phenothiazinesulfonamide, N,N-dimethyl- stands out due to its dual functionality as both a phenothiazine and a sulfonamide. This unique combination allows it to exhibit a broad spectrum of biological activities, making it a versatile compound for various applications .
Properties
CAS No. |
27691-62-9 |
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Molecular Formula |
C14H14N2O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-dimethyl-10H-phenothiazine-3-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-12-14(9-10)19-13-6-4-3-5-11(13)15-12/h3-9,15H,1-2H3 |
InChI Key |
UTNUSSVWENUMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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